molecular formula C19H17N3O3S B15186365 6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole CAS No. 140405-69-2

6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole

Cat. No.: B15186365
CAS No.: 140405-69-2
M. Wt: 367.4 g/mol
InChI Key: QYZKAQNOVUXSQH-UHFFFAOYSA-N
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Description

6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole is a complex organic compound that belongs to the class of thiazolo-triazoles. This compound is characterized by the presence of a thiazole ring fused with a triazole ring, along with phenyl and trimethoxyphenyl substituents. The trimethoxyphenyl group is known for its versatile pharmacophore properties, contributing to the compound’s bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole typically involves the condensation of appropriate thiosemicarbazide derivatives with α-haloketones. The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s bioactivity. The trimethoxyphenyl group plays a crucial role in binding to the active sites of these enzymes, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole is unique due to the presence of the trimethoxyphenyl group, which enhances its bioactivity and specificity towards certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

140405-69-2

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

6-phenyl-2-(2,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C19H17N3O3S/c1-23-15-10-17(25-3)16(24-2)9-13(15)18-20-19-22(21-18)14(11-26-19)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

QYZKAQNOVUXSQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=NN3C(=CSC3=N2)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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